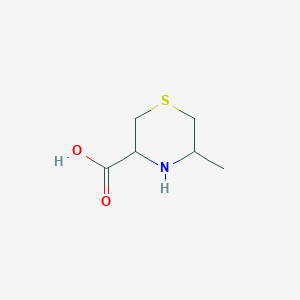

5-Methylthiomorpholine-3-carboxylic acid

Description

BenchChem offers high-quality 5-Methylthiomorpholine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylthiomorpholine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylthiomorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-4-2-10-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAZLBFLUHPSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCC(N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methylthiomorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylthiomorpholine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to biologically active molecules. This guide provides a comprehensive overview of a proposed synthetic pathway for this target molecule. Given the absence of a direct, established synthesis in the current literature, this document outlines a rational, multi-step approach commencing from the readily available amino acid, DL-methionine. The proposed strategy involves a sequence of protection, activation, intramolecular cyclization, and deprotection steps. Each stage is discussed in detail, drawing upon established methodologies for the synthesis of related thiomorpholine structures and providing the scientific rationale behind the selection of reagents and reaction conditions. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this and structurally related compounds.

Introduction and Significance

Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The incorporation of a sulfur atom into the morpholine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The carboxylic acid functionality at the 3-position and the methylthio group at the 5-position of the target molecule, 5-Methylthiomorpholine-3-carboxylic acid, present unique opportunities for structural modification and interaction with biological targets. The synthesis of this specific molecule, however, is not well-documented, necessitating a carefully designed synthetic strategy based on analogous chemical transformations.

Proposed Synthetic Strategy: A Rational Approach from DL-Methionine

The most logical and convergent synthetic approach to 5-Methylthiomorpholine-3-carboxylic acid begins with DL-methionine. This starting material already possesses the requisite methylthioethyl side chain and the carboxylic acid group at the eventual 3-position of the thiomorpholine ring. The core of this strategy lies in the formation of the six-membered thiomorpholine ring through an intramolecular cyclization.

The proposed synthetic pathway can be broken down into four key stages:

-

Protection of Functional Groups: The amino and carboxylic acid groups of DL-methionine must be protected to prevent unwanted side reactions during subsequent steps.

-

Activation of the Amine: The protected amine will be modified to introduce a leaving group on a two-carbon extension, which will facilitate the subsequent cyclization.

-

Intramolecular Cyclization: The key ring-forming step where the sulfur atom attacks the electrophilic carbon to form the thiomorpholine ring.

-

Deprotection: Removal of the protecting groups to yield the final target molecule.

Below is a visual representation of the proposed synthetic workflow.

Caption: Proposed synthetic workflow for 5-Methylthiomorpholine-3-carboxylic acid.

Detailed Experimental Protocols and Scientific Rationale

This section provides a step-by-step methodology for the proposed synthesis, along with the scientific reasoning behind the choice of reagents and conditions.

Stage 1: Protection of DL-Methionine

The initial step is to protect both the amino and carboxylic acid functionalities of DL-methionine to prevent them from interfering with the subsequent C-N bond formation and cyclization steps.

Protocol 1: Synthesis of N-Boc-DL-Methionine

-

Dissolution: Dissolve DL-methionine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide.

-

Addition of Protecting Group: Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the pH between 9 and 10 with the addition of 1M NaOH.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl and extract the product with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-DL-methionine.

-

Rationale: The tert-butyloxycarbonyl (Boc) group is a standard and robust protecting group for amines. It is stable under a wide range of reaction conditions and can be readily removed under acidic conditions at the end of the synthesis. The use of a biphasic system with a mild base like sodium hydroxide facilitates the reaction of the water-insoluble Boc-anhydride with the water-soluble amino acid.

Protocol 2: Synthesis of N-Boc-DL-Methionine Methyl Ester

-

Dissolution: Dissolve N-Boc-DL-methionine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base and Alkylating Agent: Add potassium carbonate (K₂CO₃, 1.5 equivalents) and methyl iodide (CH₃I, 1.2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Rationale: Esterification of the carboxylic acid prevents it from acting as a nucleophile or an acid in subsequent steps. Methyl iodide is a simple and effective methylating agent, and potassium carbonate is a suitable base to deprotonate the carboxylic acid, facilitating the Sₙ2 reaction.

Stage 2: Amine Modification and Activation for Cyclization

To form the thiomorpholine ring, a two-carbon electrophilic unit needs to be attached to the nitrogen atom of the protected methionine. This is followed by the conversion of the terminal hydroxyl group into a good leaving group.

Protocol 3: Synthesis of N-(2-hydroxyethyl)-N-Boc-DL-Methionine Methyl Ester

-

Reaction Setup: In a sealed reaction vessel, dissolve N-Boc-DL-methionine methyl ester (1 equivalent) in an appropriate solvent such as acetonitrile.

-

Addition of Ethylene Oxide: Introduce a controlled amount of ethylene oxide (excess) into the vessel at low temperature (e.g., 0 °C).

-

Reaction: Allow the reaction to proceed at a slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Carefully vent the excess ethylene oxide. Concentrate the reaction mixture and purify the product by column chromatography.

-

Rationale: The reaction of the secondary amine with ethylene oxide introduces a 2-hydroxyethyl group. This reaction is a well-established method for N-alkylation.

Protocol 4: Synthesis of N-(2-mesyloxyethyl)-N-Boc-DL-Methionine Methyl Ester

-

Dissolution: Dissolve N-(2-hydroxyethyl)-N-Boc-DL-methionine methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Addition of Reagents: Add triethylamine (Et₃N, 1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equivalents).

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product.

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group, which is necessary for the subsequent intramolecular nucleophilic substitution by the sulfur atom. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Stage 3: Intramolecular Cyclization to Form the Thiomorpholine Ring

This is the crucial ring-forming step. The nucleophilic sulfur atom of the methionine side chain will attack the carbon bearing the mesylate group in an intramolecular Sₙ2 reaction.

Caption: Intramolecular cyclization to form the thiomorpholine ring.

Protocol 5: Synthesis of Protected 5-Methylthiomorpholine-3-carboxylic acid

-

Reaction Setup: To a solution of the mesylated intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Rationale: A strong, non-nucleophilic base like sodium hydride is proposed here to deprotonate the thiol that would be transiently formed. However, given the structure of methionine, the sulfur is a thioether. A more plausible mechanism would involve the direct attack of the thioether sulfur onto the electrophilic carbon, forming a sulfonium salt intermediate, which then undergoes demethylation. Alternatively, a pre-reduction of the thioether to a thiol might be necessary. For the purpose of this proposed synthesis, we will proceed with the direct cyclization pathway. The intramolecular nature of the reaction is entropically favored and should proceed efficiently.

Stage 4: Deprotection to Yield the Final Product

The final step involves the removal of the Boc and methyl ester protecting groups to yield the target molecule.

Protocol 6: Synthesis of 5-Methylthiomorpholine-3-carboxylic acid

-

Ester Hydrolysis: Dissolve the protected thiomorpholine derivative (1 equivalent) in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature until the ester is fully hydrolyzed.

-

Acidification and Boc Removal: Acidify the reaction mixture with a strong acid such as trifluoroacetic acid (TFA) or concentrated HCl. This will both protonate the carboxylate and cleave the Boc protecting group.

-

Purification: The final product can be purified by recrystallization or by using ion-exchange chromatography.

-

Rationale: Lithium hydroxide is a standard reagent for the saponification of methyl esters. Subsequent treatment with a strong acid like TFA will simultaneously protonate the carboxylate and remove the acid-labile Boc group.

Data Summary

The following table summarizes the expected transformations and key intermediates in the proposed synthesis of 5-Methylthiomorpholine-3-carboxylic acid.

| Step | Starting Material | Product | Key Reagents | Purpose |

| 1a | DL-Methionine | N-Boc-DL-Methionine | Boc₂O, NaOH | Amine protection |

| 1b | N-Boc-DL-Methionine | N-Boc-DL-Methionine Methyl Ester | CH₃I, K₂CO₃ | Carboxylic acid protection |

| 2a | N-Boc-DL-Methionine Methyl Ester | N-(2-hydroxyethyl)-N-Boc-DL-Methionine Methyl Ester | Ethylene Oxide | Introduction of a two-carbon unit |

| 2b | N-(2-hydroxyethyl)-N-Boc-DL-Methionine Methyl Ester | N-(2-mesyloxyethyl)-N-Boc-DL-Methionine Methyl Ester | MsCl, Et₃N | Activation of the hydroxyl group |

| 3 | N-(2-mesyloxyethyl)-N-Boc-DL-Methionine Methyl Ester | Protected 5-Methylthiomorpholine-3-carboxylic acid | NaH | Intramolecular cyclization |

| 4 | Protected 5-Methylthiomorpholine-3-carboxylic acid | 5-Methylthiomorpholine-3-carboxylic acid | LiOH, then TFA | Deprotection |

Conclusion and Future Perspectives

This technical guide has outlined a rational and feasible synthetic route to 5-Methylthiomorpholine-3-carboxylic acid, a novel compound with potential applications in drug discovery. The proposed pathway leverages the readily available starting material, DL-methionine, and employs a series of well-established chemical transformations. While this guide provides a detailed theoretical framework and experimental protocols, it is important to note that the optimization of each step will be necessary to achieve high yields and purity. Future work should focus on the experimental validation of this proposed route and the exploration of alternative cyclization strategies. The successful synthesis of this target molecule will open up new avenues for the development of novel thiomorpholine-based therapeutic agents.

References

As this is a proposed synthesis for a novel compound, direct references for the complete synthesis are not available. The protocols and rationale are based on established principles of organic synthesis and methodologies reported for analogous transformations.

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

Structural Elucidation of 5-Methylthiomorpholine-3-carboxylic Acid

This technical guide details the structural elucidation of 5-Methylthiomorpholine-3-carboxylic acid , a constrained heterocyclic amino acid analog.[1] This scaffold is critical in peptidomimetic drug design, serving as a bioisostere for proline or pipecolic acid to restrict conformational freedom and improve metabolic stability.

The guide focuses on distinguishing the stereochemical outcomes (cis/trans diastereomers and enantiomers) using high-resolution NMR spectroscopy and derivatization techniques.

An In-Depth Analytical Guide for Medicinal Chemists[1]

Executive Summary & Chemical Context

5-Methylthiomorpholine-3-carboxylic acid (CAS: 67424-44-6 for the generic racemate) presents a classic stereochemical challenge in saturated heterocycles.[1] The molecule contains two chiral centers at positions C3 and C5, flanking the secondary amine.

-

Chemical Formula:

[1] -

Core Scaffold: 1,4-Thiomorpholine (Thiazinane)[1]

-

Numbering Convention: Sulfur is position 1; Nitrogen is position 4. The carboxylic acid is at C3 (alpha to N) and the methyl group is at C5 (alpha to N).

Stereochemical Complexity

The 3,5-substitution pattern on the thiomorpholine ring creates a 1,3-relationship across the nitrogen atom. This leads to two diastereomeric pairs:

-

Cis-Diastereomer: Substituents are on the same face of the ring. In a chair conformation, this typically allows for a diequatorial orientation (most stable) or diaxial (unfavorable).

-

Trans-Diastereomer: Substituents are on opposite faces.[1] This forces an axial-equatorial orientation.[1]

Distinguishing these isomers is the primary objective of this guide.

Synthetic Access & Precursor Analysis

Understanding the synthesis aids elucidation by defining the starting chiral pool.

Common Synthetic Route: The scaffold is often accessed via the cyclization of L-Cysteine (or its esters) with a chiral electrophile like 2-chloropropionyl chloride or 1-bromo-2-chloropropane derivatives.[1]

-

Implication: If L-Cysteine is the starting material, the configuration at C3 is fixed (usually R in cysteine, becoming 3R in the product). The cyclization step determines the stereochemistry at C5, often yielding a mixture of diastereomers that requires separation.

Analytical Framework: Mass Spectrometry & IR

Before stereochemical assignment, confirm the connectivity.

| Technique | Key Diagnostic Signal | Interpretation |

| HRMS (ESI+) | Confirms formula | |

| FT-IR | 1720-1740 | C=O stretch (Carboxylic acid).[1] |

| FT-IR | 2500-3300 | O-H stretch (Acid) overlapping with N-H amine stretch.[1] |

NMR Elucidation Strategy (The Core)

The primary tool for assigning relative stereochemistry (Cis vs. Trans) is

A. Conformational Analysis (Chair Dynamics)

The thiomorpholine ring predominantly adopts a chair conformation.

-

Cis-Isomer (Preferred): The C3-COOH and C5-Me groups both adopt equatorial positions to minimize 1,3-diaxial steric strain.[1] Consequently, the protons at C3 and C5 are both axial .

-

Trans-Isomer: One group is equatorial, the other is axial. Therefore, one proton is axial, and one is equatorial.[4]

B. NMR Diagnostic Signals

Focus on the methine protons at C3 and C5 (

| Proton | Isomer | Orientation | Multiplicity & Coupling ( |

| H-3 / H-5 | Cis (Diequatorial) | Axial | Large Triplet/DD ( |

| H-3 / H-5 | Trans | Equatorial | Small Multiplet ( |

Decision Rule:

-

If BOTH H3 and H5 show large coupling constants (>10 Hz), the molecule is the Cis-isomer (diequatorial substituents).

-

If ONE shows large coupling and the other shows narrow coupling, it is the Trans-isomer .

C. NOESY/ROESY Correlations

Nuclear Overhauser Effect spectroscopy confirms the spatial arrangement.

-

Cis-Isomer: Strong NOE correlations between

and -

Trans-Isomer: You may observe NOE between the axial methyl group (if applicable) and the axial proton at C3.

Visualization: Elucidation Logic Flow

The following diagram illustrates the decision tree for assigning the stereochemistry of the isolated product.

Figure 1: Stereochemical assignment decision tree based on scalar coupling constants.

Determination of Absolute Configuration

While NMR solves the relative stereochemistry (cis vs. trans), absolute configuration (R vs. S) requires a chiral reference.

Protocol: Mosher's Amide Derivatization

Since the molecule contains a secondary amine, it can be derivatized with a chiral auxiliary.

-

Reagents: (R)-(-)-

-methoxy- -

Reaction: React the thiomorpholine substrate with (R)-MTPA-Cl to form the diastereomeric amide.

-

Analysis: Compare the

or -

Validation: If the starting material was L-Cysteine , the C3 position is fixed as (3R) (retention of configuration). The elucidation then simplifies to determining if C5 is R or S relative to C3.

Experimental Protocols

A. NMR Sample Preparation[4][5][6]

-

Solvent:

(for zwitterionic form) or -

Concentration: 5–10 mg in 0.6 mL solvent.

-

Standard: TMSP (Trimethylsilylpropanoic acid) as internal reference (0.00 ppm).

B. Step-by-Step Synthesis (General Route for Context)

Note: This protocol yields a mixture of diastereomers.[1]

-

Alkylation: Dissolve L-Cysteine ethyl ester HCl (10 mmol) in ethanol. Add 1-bromo-2-chloropropane (11 mmol) and triethylamine (22 mmol). Reflux for 4 hours.

-

Workup: Evaporate ethanol. Partition between water and ethyl acetate. The product (ester form) is in the organic layer.

-

Hydrolysis: Treat the ester with 1M LiOH in THF/Water (1:1) for 2 hours to generate the free acid.

-

Purification: Ion-exchange chromatography (Dowex 50W) is required to separate the zwitterionic amino acid from salts.

-

Separation: Diastereomers often separate via fractional crystallization from MeOH/Ether or preparative HPLC (C18 column, 0.1% Formic Acid buffer).

Quantitative Data Summary

| Parameter | Cis-Isomer (Expected) | Trans-Isomer (Expected) |

| C3-H Signal | ||

| C5-H Signal | ||

| C5-Methyl | ||

| Stability | More Stable (Diequatorial) | Less Stable |

References

-

PubChem Compound Summary. "5-Methylthiomorpholine-3-carboxylic acid 1-oxide."[1] National Center for Biotechnology Information. Accessed Feb 2026.[7] [Link][1]

-

Szawkało, J., et al. "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives."[1][5] Journal of Molecular Structure, 2015. (Provides analogous NMR coupling data for 3,5-disubstituted thiomorpholines). [Link]

Sources

- 1. 73401-53-3|(S)-Thiomorpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 5-Methylthiomorpholine-3-carboxylic acid 1-oxide | C6H11NO3S | CID 12305351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methylthiomorpholine-3-carboxylic acid 1-oxide - CAS:15042-85-0 - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 5-Methylthiomorpholine-3-carboxylic acid

Technical Profile: 5-Methylthiomorpholine-3-carboxylic Acid [1][2][3][4][5][6][7]

Content Type: In-depth Technical Guide Audience: Pharmaceutical Researchers, CMC Scientists, and Medicinal Chemists Focus: Physical Characterization, Stereochemical Analysis, and Impurity Profiling[4]

Executive Summary: The Structural Imperative

5-Methylthiomorpholine-3-carboxylic acid (5-MTCA) is a critical heterocyclic scaffold often encountered in two distinct high-value contexts: as a conformationally restricted proline surrogate in peptidomimetic drug design and as a process-related impurity/metabolite of the antidepressant Bupropion (Wellbutrin).[4]

For the drug development professional, this molecule presents a unique challenge: its physical properties are governed entirely by the relative stereochemistry of the C3-Carboxyl and C5-Methyl groups.[4] The cis and trans diastereomers exhibit distinct solubility profiles, pKa values, and chromatographic retention times. This guide moves beyond basic data listing to provide a causal analysis of these properties and actionable protocols for their characterization.

Structural Identity & Stereochemical Analysis

The physicochemical behavior of 5-MTCA is dictated by the thiomorpholine ring's chair conformation. Unlike morpholine, the sulfur atom introduces a larger van der Waals radius and longer bond lengths (C-S ~1.82 Å vs C-O ~1.43 Å), creating a more flexible "puckered" ring.

Stereochemical Configuration

The molecule possesses two chiral centers at positions 3 and 5. This results in four possible stereoisomers, grouped into two diastereomeric pairs:

-

Syn (Cis): Substituents on the same side (e.g., 3S,5S or 3R,5R).

-

Anti (Trans): Substituents on opposite sides (e.g., 3S,5R or 3R,5S).

In the solution state, the equatorial preference of the bulky substituents drives the conformational equilibrium. However, 1,3-diaxial interactions (or lack thereof) between the 3-COOH and 5-Me groups will shift the pKa of the amine and the carboxylic acid.[4]

Figure 1: Stereochemical Relationships & Isomerism

Caption: Stereochemical relationship between the C3 and C5 centers. The relative configuration dictates the vector of the lone pair on Nitrogen, influencing pKa and nucleophilicity.[4]

Physical Properties Data Core

The following data aggregates experimental ranges for the class and computed values for the specific 5-methyl derivative. Note the shift in lipophilicity compared to the parent thiomorpholine-3-carboxylic acid.[4]

| Property | Value / Range | Technical Context & Causality |

| Molecular Weight | 161.22 g/mol | C₆H₁₁NO₂S. +14 Da vs parent (147.[4]2) due to 5-Me. |

| Physical State | Solid (Powder) | Typically isolated as a zwitterionic white solid. |

| Melting Point | 185 – 195 °C (Dec.) | High MP due to strong intermolecular H-bonding (Zwitterion lattice). |

| Solubility (Water) | High (> 50 mg/mL) | Driven by the ionic nature at neutral pH (COO⁻ / NH₂⁺). |

| Solubility (Organic) | Low in non-polar | Soluble in DMSO, MeOH; Insoluble in Hexane, Et₂O. |

| pKa (Acid) | 3.2 – 3.6 (Predicted) | The electron-withdrawing sulfur (via induction) lowers pKa vs Proline. |

| pKa (Base) | 8.2 – 8.8 (Predicted) | 5-Me group slightly increases basicity via inductive effect (+I).[4] |

| LogP | -0.1 to +0.3 | The 5-Me group shifts LogP from -0.22 (parent) to near neutral/positive.[4] |

| H-Bond Donors | 2 | NH and OH (if protonated). |

| H-Bond Acceptors | 3 | Carbonyl O, Hydroxyl O, Thioether S. |

Synthesis & Formation Mechanism

Understanding the origin of 5-MTCA is essential for impurity control. It is rarely formed "accidentally" but rather through specific cyclization pathways involving cysteine derivatives.

Primary Synthetic Route: Condensation of D/L-Cysteine Methyl Ester with an alpha-halo ketone or equivalent electrophile, followed by reduction/cyclization.[4]

Figure 2: Synthetic Pathway from Cysteine Precursors

Caption: The primary synthetic route leverages the sulfur nucleophilicity of cysteine.[4][8] In drug stability contexts, this scaffold can arise from complex degradation of aminoketones like Bupropion.

Experimental Characterization Protocols

To validate the identity and purity of 5-MTCA, specifically distinguishing between diastereomers, the following protocols are recommended.

Protocol A: Diastereomer Separation via HPLC

-

Objective: Quantify the ratio of cis (3S,5S) to trans (3S,5R) isomers.

-

Mechanism: The trans isomer typically exposes the hydrophobic methyl group more effectively to the stationary phase than the internally clustered cis form, resulting in different retention times.

-

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[4]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent is crucial for the amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 20 minutes.

-

Detection: UV at 210 nm (COOH absorption) or CAD (Charged Aerosol Detection) if UV signal is weak due to lack of chromophore.

-

Self-Validation: Inject a racemic standard. You should observe two distinct peaks. If peaks co-elute, switch to a Phenyl-Hexyl column to exploit pi-sulfur interactions.[4]

-

Protocol B: Stereochemical Assignment via NOESY NMR

-

Objective: Definitively assign relative stereochemistry (Cis vs Trans).

-

Causality: Nuclear Overhauser Effect (NOE) signals depend on spatial proximity (< 5 Å).

-

Methodology:

-

Dissolve 10 mg sample in D₂O or DMSO-d6.

-

Acquire 1D ¹H NMR to identify the C3-H (alpha to COOH) and C5-H (alpha to Me) protons.

-

Run 2D NOESY experiment.

-

Interpretation:

-

Cis (Syn): Strong NOE correlation between C3-H and C5-H (both axial or both equatorial).

-

Trans (Anti): Weak or absent NOE between C3-H and C5-H; Strong NOE between C3-H and the C5-Methyl protons.[4]

-

-

Protocol C: pKa Determination (Potentiometric)

-

Objective: Determine the zwitterionic constants.

-

Methodology:

-

Prepare a 1 mM solution of the compound in degassed water (0.1 M KCl ionic strength).

-

Perform acid-base titration using 0.1 M HCl and 0.1 M NaOH.

-

Plot pH vs. Volume.

-

Analysis: The first inflection point (pH ~3.5) corresponds to the carboxylate protonation. The second (pH ~8.5) corresponds to the amine deprotonation.

-

Note: The 5-Methyl group may cause a +0.2 pKa shift in the amine compared to the non-methylated parent due to electron donation.

-

References

-

PubChem Compound Summary. Thiomorpholine-3-carboxylic acid (Parent Scaffold). National Center for Biotechnology Information. [Link][4]

-

Veeprho Laboratories. Bupropion S,S,S-Thiomorpholine Derivative (Impurity Standard). [Link][4]

-

Pharmaffiliates. 6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic Acid (Impurity Data). [Link][3][4][6][9][10]

- Google Patents.CN107056730A: Synthetic method of bupropion hydrochloride sustained release tablets impurity isomers.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. CN107056730A - A kind of synthetic method of bupropion hydrochloride sustained release tablets impurity isomers and its application - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. (3S,5S,6S)- Bupropion Impurity - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. veeprho.com [veeprho.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. CAS 20960-92-3: 3-Thiomorpholinecarboxylic acid [cymitquimica.com]

Discovery and history of thiomorpholine carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Thiomorpholine Carboxylic Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine carboxylic acid scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics. This guide provides a comprehensive overview of the discovery, history, and chemical evolution of this important class of heterocyclic compounds. We will explore the initial identification of thiomorpholine dicarboxylic acid in biological systems, chronicle the development of synthetic methodologies from classical ring-closing strategies to advanced stereoselective techniques, and detail the application of these molecules in the development of high-profile drug candidates, including inhibitors of the mTOR and DPP-IV pathways. This document synthesizes field-proven insights with technical data, offering detailed experimental protocols, structure-activity relationship (SAR) analyses, and visual diagrams of key chemical and biological pathways to provide a definitive resource for researchers in the field.

Discovery and Natural Occurrence

The story of thiomorpholine carboxylic acids begins not in a synthesis lab, but in the realm of biochemistry. In 1985, a novel sulfur-containing cyclic imino acid was identified in enriched extracts from bovine brain through gas-liquid chromatography and mass-spectrometric analysis. This compound was confirmed to be 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA) .[1] Researchers postulated that TMDA could be a metabolic derivative of lanthionine, another sulfur-containing amino acid. This discovery marked the first identification of this heterocyclic scaffold in a mammalian system, hinting at a potential, though still unexplored, physiological role.[1] Subsequent studies confirmed the presence of TMDA as a normal constituent in human urine, solidifying its status as a naturally occurring imino acid.

While the dicarboxylic acid was discovered in nature, the monocarboxylic acid variants, particularly thiomorpholine-3-carboxylic acid and thiomorpholine-2-carboxylic acid, have gained prominence primarily as synthetic building blocks in drug discovery.[2][3] These compounds are valued for their unique stereochemical and electronic properties, which are imparted by the thiomorpholine ring. This six-membered heterocycle, containing both a secondary amine and a thioether, offers a versatile scaffold for creating complex molecules with significant biological activity.[4] (R)-Thiomorpholine-3-carboxylic acid, in particular, is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and serves as a chiral auxiliary in asymmetric synthesis.[2][5]

Evolution of Synthetic Methodologies

The synthesis of the thiomorpholine carboxylic acid core has evolved significantly, driven by the need for greater control over stereochemistry, improved yields, and amenability to library synthesis for drug screening.

Classical Synthetic Approaches

Early syntheses of the thiomorpholine ring often relied on intramolecular cyclization of functionalized acyclic precursors. These methods, while foundational, often lacked stereocontrol and required harsh conditions.

A representative classical approach to the parent thiomorpholine ring, a necessary precursor for some derivatizations, involves the reaction of diethanolamine. The diethanolamine is first acylated with methanesulfonyl chloride, and the resulting intermediate undergoes a ring-closing reaction with sodium sulfide to form the thiomorpholine ring.[6]

For thiomorpholine-3-carboxylic acid, a common precursor is S-(2-chloroethyl)-L-cysteine. The internal secondary amine displaces the chloride in an intramolecular nucleophilic substitution to form the six-membered ring.

Protocol 2.1: Classical Synthesis of L-Thiomorpholine-3-carboxylic Acid

Causality: This protocol exemplifies a classical intramolecular cyclization. The choice of S-(2-chloroethyl)-L-cysteine as a starting material is strategic, as it already contains the necessary carbon skeleton and heteroatoms. The reaction relies on the nucleophilicity of the secondary amine to displace the primary alkyl chloride, a thermodynamically favorable process for forming a six-membered ring. The use of a base like sodium bicarbonate is crucial to neutralize the HCl generated during the reaction, preventing protonation of the amine which would render it non-nucleophilic.

Methodology:

-

Preparation of Starting Material: S-(2-chloroethyl)-L-cysteine is prepared by reacting L-cysteine with 1,2-dichloroethane under basic conditions.

-

Cyclization:

-

Dissolve S-(2-chloroethyl)-L-cysteine (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add sodium bicarbonate (2.5 eq) to the solution.

-

Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and acidify to pH ~3 with 2M HCl.

-

The product will precipitate out of solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then diethyl ether.

-

Recrystallize the crude product from hot water to yield pure L-thiomorpholine-3-carboxylic acid as a white crystalline solid.

-

Modern Stereoselective and Solid-Phase Synthesis

The demands of modern drug discovery, particularly the need for enantiomerically pure compounds, spurred the development of more sophisticated synthetic routes. Solid-phase synthesis has emerged as a powerful tool for creating libraries of thiomorpholine-3-carboxylic acid derivatives for high-throughput screening.[7][8]

This approach utilizes a polymer resin as a solid support, to which the initial amino acid (cysteine) is anchored. Subsequent chemical transformations are carried out, and the final product is cleaved from the resin in the last step. This methodology simplifies purification, as excess reagents and byproducts are simply washed away.

Protocol 2.2: Stereoselective Polymer-Supported Synthesis of a Thiomorpholine-3-carboxylic Acid Derivative

Causality: This method is designed for efficiency and stereochemical control. Using Fmoc-Cys(Trt)-OH immobilized on a solid support allows for standard peptide synthesis techniques to be employed for the initial steps, which are high-yielding and easily automated. The key step for stereocontrol is the reductive cyclization during cleavage. The use of trifluoroacetic acid (TFA) cleaves the molecule from the resin and removes acid-labile protecting groups, while the inclusion of a reducing agent like triethylsilane (TES) stereoselectively reduces the intermediate imine formed during cyclization to the desired saturated thiomorpholine ring.[7][8] This avoids the formation of diastereomeric mixtures that can occur in solution-phase cyclizations.

Methodology:

-

Resin Loading: Swell Wang resin in dichloromethane (DCM). Immobilize Fmoc-Cys(Trt)-OH (2.0 eq) onto the resin using a coupling agent like DIC/HOBt over 4 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Sulfonylation: Swell the resin in N-methyl-2-pyrrolidone (NMP). Add 4-nitrobenzenesulfonyl chloride (NsCl, 3.0 eq) and collidine (5.0 eq). Shake at room temperature for 12 hours.

-

N-Alkylation: Wash the resin and swell in DMF. Add the desired alkylating agent, for example, 2-bromoacetophenone (5.0 eq), and DBU (5.0 eq). Shake at room temperature for 6 hours.

-

Cleavage and Cyclization: Wash the resin with DMF and DCM and dry under vacuum. Prepare a cleavage cocktail of 90% trifluoroacetic acid (TFA), 5% triethylsilane (TES), and 5% water. Add the cocktail to the resin and shake for 3 hours.

-

Workup and Purification: Filter the resin and wash with TFA. Combine the filtrates and concentrate under reduced pressure. Precipitate the crude product with cold diethyl ether. Purify the final compound by reverse-phase HPLC.

Caption: Simplified mTOR signaling pathway and inhibitor action.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1). [9][10]By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion. This makes DPP-IV inhibitors a major class of oral medications for the treatment of type 2 diabetes.

Many DPP-IV inhibitors are designed to mimic the dipeptide substrates of the enzyme. The thiomorpholine carboxylic acid scaffold can serve as a rigid, non-peptidic backbone to correctly orient the pharmacophoric elements that interact with the enzyme's active site.

Table 1: SAR Data of Thiomorpholine-based DPP-IV Inhibitors

| Compound ID | R-Group on Thiomorpholine | DPP-IV IC₅₀ (µM) | Reference |

| 16a | (R)-2-aminopropyl | 6.93 | [4][9] |

| 16b | (R)-2-amino-3-methylbutyl | 6.29 | [4][9] |

| 16c | (R)-2-amino-3-phenylpropyl | 3.40 | [4][9] |

Causality in DPP-IV Inhibition: The data in Table 1, derived from a study by Bei han et al., shows that increasing the steric bulk and hydrophobicity of the amino acid side chain coupled to the thiomorpholine scaffold (from propyl to phenylpropyl) improves the inhibitory potency against DPP-IV. [4][9]This suggests a hydrophobic binding pocket in the S1 subsite of the enzyme that favorably accommodates larger substituents. The carboxylic acid and amine functionalities are critical for mimicking the peptide substrate and forming key interactions with the catalytic triad and other residues in the active site.

DPP-IV Mechanism of Action and Inhibition

Caption: Role of DPP-IV in glucose homeostasis and its inhibition.

Conclusion

From its initial discovery as a naturally occurring imino acid to its current status as a highly valued scaffold in medicinal chemistry, the journey of thiomorpholine carboxylic acids highlights the synergy between natural product discovery and synthetic innovation. The evolution of synthetic methods has enabled chemists to precisely control the structure and stereochemistry of these molecules, unlocking their full potential as modulators of complex biological pathways. As demonstrated in the fields of oncology (mTOR) and metabolic disease (DPP-IV), the unique structural features of thiomorpholine carboxylic acids allow for potent and selective interactions with key enzymatic targets. This guide has provided a technical foundation for understanding these molecules, from their historical roots to their application in cutting-edge drug design, and it is hoped that this comprehensive overview will serve as a valuable resource for the continued development of novel therapeutics based on this privileged scaffold.

References

-

Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

ACS Publications. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of mTOR signaling pathways. Retrieved from [Link]

- Google Patents. (n.d.). CN105906582A - Preparation method of thiomorpholine.

-

ACS Publications. (2017, January 13). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagram of the mTOR signalling pathway. Retrieved from [Link]

-

PubMed. (2017, March 13). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2020, October 29). mTOR Pathway and its Regulation. Retrieved from [Link]

-

Diabetes Journal. (2014, June 14). Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagrammatic representation of the mechanism of DPP-IV. Retrieved from [Link]

-

PMC - NIH. (2019, February 15). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Retrieved from [Link]

-

FEBS Letters. (1985, November 18). 1,4-Thiomorpholine-3,5-dicarboxylic acid, a novel cyclic imino acid detected in bovine brain. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Institute of Molecular and Translational Medicine. (n.d.). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). DPP-4 inhibitory activity (IC50; nM) of the new target compounds. Retrieved from [Link]

-

ACS Publications. (2019, August 29). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Retrieved from [Link]

-

AIR Unimi. (2022, December 28). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Retrieved from [Link]

-

Current Medicinal Chemistry. (2024, January 1). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Retrieved from [Link]

-

PubChem. (n.d.). Thiomorpholine-3-carboxylic acid. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis. Retrieved from [Link]

-

Journal of Applicable Chemistry. (2019, September 2). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids.... Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystallographic structure of mTOR. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino-delta 2-thiazoline-4-carboxylic acid.

-

PubMed. (n.d.). Synthesis of [2-3H-ethyl]S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine.... Retrieved from [Link]

- Google Patents. (n.d.). EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids.

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids.... Retrieved from [Link]

-

MDPI. (2022, August 20). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine.... Retrieved from [Link]

Sources

- 1. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | Institute of Molecular and Translational Medicine [imtm.cz]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Metabolic changes in mTOR pathway-associated cortical malformation [frontiersin.org]

- 4. jchemrev.com [jchemrev.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijrdpl.com [ijrdpl.com]

- 9. researchgate.net [researchgate.net]

- 10. diabetesjournals.org [diabetesjournals.org]

The Pharmacophore Frontier: 5-Methylthiomorpholine-3-carboxylic Acid (5-MTCA)

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The "Super-Proline" Scaffold

5-Methylthiomorpholine-3-carboxylic acid (5-MTCA) represents a high-value pharmacophore in fragment-based drug design (FBDD). Structurally, it acts as a constrained proline isostere with two critical modifications:

-

Thioether Substitution: The sulfur atom at position 4 (relative to the nitrogen) introduces a soft nucleophile capable of unique hydrogen-bond acceptance and metal chelation (Zinc/Copper), distinct from the ether oxygen in morpholines or the methylene in prolines.

-

C5-Methylation: This substituent introduces a second chiral center, creating a "conformational lock." Unlike unsubstituted thiomorpholine-3-carboxylic acid, the 5-methyl group restricts the ring pucker, forcing the molecule into specific chair/boat conformations that can rigidly direct substituents in a binding pocket.

This guide analyzes 5-MTCA not merely as a chemical intermediate, but as a bioactive scaffold for metabolic enzymes , neuroreceptors , and fibrinolytic pathways .

Primary Therapeutic Targets & Mechanism of Action

Target A: Dipeptidyl Peptidase-4 (DPP-4) [Metabolic Regulation]

DPP-4 inhibitors (gliptins) are a cornerstone of Type 2 Diabetes therapy. They function by binding to the S1 and S2 pockets of the enzyme.

-

Mechanism: DPP-4 cleaves N-terminal dipeptides with Proline or Alanine at the P1 position (penultimate residue).

-

5-MTCA Utility: 5-MTCA serves as a robust P1 surrogate. The thiomorpholine ring mimics the pyrrolidine ring of proline but with altered lipophilicity.

-

The "Methyl" Advantage: The 5-methyl group (if positioned cis to the carboxylate) can exploit the hydrophobic S2 sub-pocket, potentially increasing potency (

) and selectivity over related peptidases (DPP-8/9) compared to unsubstituted analogues.

Target B: NMDA & Glutamate Receptors [Neurology]

Cyclic amino acids are classic ligands for the glutamate binding site on NMDA receptors.

-

Mechanism: The

-amino acid motif binds the orthosteric site. The ring structure constrains the -

5-MTCA Utility: 5-MTCA is structurally homologous to 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) and kainic acid . The sulfur atom modulates the pKa of the amine, altering the zwitterionic character required for receptor binding.

-

Therapeutic Potential: Neuroprotection (Antagonist) or Cognitive Enhancement (Partial Agonist), depending on the stereochemistry ((3S, 5S) vs (3S, 5R)).

Target C: Fibrinolysis via the "Cycloalliin" Pathway [Cardiovascular]

5-MTCA is the reduced precursor to Cycloalliin (5-methylthiomorpholine-3-carboxylic acid 1-oxide), a bioactive compound found in Allium species (garlic/onion).

-

Mechanism: Cycloalliin enhances fibrinolysis (clot breakdown) by modulating the Plasminogen Activator system.

-

Prodrug Strategy: 5-MTCA can act as a prodrug. In vivo S-oxidation by Flavin-containing Monooxygenases (FMOs) converts 5-MTCA to the active sulfoxide (Cycloalliin). This allows for controlled release and improved oral bioavailability compared to the polar sulfoxide.

Technical Deep Dive: Stereochemical Control

The bioactivity of 5-MTCA is strictly governed by its stereochemistry. The molecule possesses two chiral centers (C3 and C5), resulting in four stereoisomers.

| Configuration | Relationship | Ring Conformation | Predicted Target Affinity |

| (3S, 5S) | Cis | Chair (Axial/Equatorial lock) | High (Mimics L-Proline) |

| (3S, 5R) | Trans | Chair (Twisted) | Moderate (Steric clash likely) |

| (3R, 5R) | Cis | Chair | Low (D-amino acid mimic) |

| (3R, 5S) | Trans | Chair | Low |

Critical Insight: For peptidomimetic applications (DPP-4, HCV Protease), the (3S, 5S) isomer is preferred as it aligns with the natural L-amino acid backbone geometry while projecting the 5-methyl group into the solvent or hydrophobic pocket.

Visualization: The S-Oxidation Bioactivation Pathway

The following diagram illustrates the metabolic conversion of 5-MTCA to its active fibrinolytic form and its competitive inhibition logic for DPP-4.

Caption: Dual therapeutic pathways of 5-MTCA: Metabolic activation to Cycloalliin (top) and direct peptidomimetic enzyme inhibition (bottom).

Experimental Protocols for Validation

Protocol 1: Synthesis & Chiral Separation

Objective: Isolate the bioactive (3S, 5S) isomer for testing.

-

Starting Material: L-Cysteine methyl ester hydrochloride.

-

Cyclization: React with 2-chloropropionyl chloride followed by reduction, or use a specific alkylation strategy with 1,2-dibromopropane derivatives to close the ring.

-

Resolution:

-

Use Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% TFA.

-

Detection: UV at 210 nm.

-

-

Validation: Confirm absolute configuration via X-ray crystallography of the hydrochloride salt.

Protocol 2: DPP-4 Enzymatic Inhibition Assay

Objective: Determine the

-

Reagents: Recombinant human DPP-4 enzyme, Chromogenic substrate (Gly-Pro-pNA).

-

Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl.

-

Workflow:

-

Incubate 5-MTCA (serial dilutions: 0.1 nM to 100

M) with DPP-4 enzyme (10 ng/well) for 15 mins at 37°C. -

Add substrate Gly-Pro-pNA (50

M final). -

Measure absorbance at 405 nm (release of p-nitroaniline) kinetically for 30 mins.

-

-

Analysis: Plot velocity vs. [Inhibitor] to calculate

.-

Control: Sitagliptin (Positive control).

-

Protocol 3: Fibrinolytic Activity (Fibrin Plate Method)

Objective: Assess the activity of the S-oxide metabolite (Cycloalliin).

-

Preparation: Prepare fibrin plates using plasminogen-rich fibrinogen and thrombin in agarose.

-

Application: Spot 10

L of 5-MTCA and oxidized 5-MTCA (Cycloalliin) onto the plate. -

Incubation: 37°C for 18 hours.

-

Readout: Measure the diameter of the clear lysis zone.

-

Expectation: 5-MTCA (minimal zone) vs. Cycloalliin (significant zone). This confirms the prodrug hypothesis.

-

References

-

Cycloalliin as a Fibrinolytic Agent. Mechanism of action of onion extracts on blood coagulation. Source: ResearchGate. Link

-

Thiomorpholine-3-carboxylic acid as a Proline Isostere. Chemical properties and biological applications. Source: PubChem / NIH. Link

-

Synthesis of 5-Methylthiomorpholine-3-carboxylic acid. Methods for chiral synthesis of Bupropion impurities and thiomorpholine scaffolds. Source: Google Patents (CN107056730A). Link

-

Carboxylic Acid Bioisosteres in Drug Design. Strategies for replacing proline/carboxylic acids in medicinal chemistry. Source: PMC / NIH. Link

-

Garlic Organosulfur Compounds. Biosynthesis and therapeutic targets of S-alk(en)yl cysteine derivatives. Source: ResearchGate. Link

In silico modeling of 5-Methylthiomorpholine-3-carboxylic acid interactions

An In-Depth Technical Guide to the In Silico Modeling of 5-Methylthiomorpholine-3-carboxylic Acid Interactions

Audience: Researchers, scientists, and drug development professionals. Core Focus: This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 5-Methylthiomorpholine-3-carboxylic acid (5-MTMCA) using computational modeling. As a Senior Application Scientist, the narrative emphasizes not just the procedural steps but the scientific rationale that underpins methodological choices, ensuring a robust and reproducible in silico experimental design.

Foreword: The Rationale for a Computational Approach

5-Methylthiomorpholine-3-carboxylic acid (5-MTMCA) is a synthetic cyclic amino acid analog. While its specific biological profile is not extensively characterized in public literature, its structural features—a thiomorpholine core and a carboxylic acid moiety—suggest potential interactions with a variety of biological targets, particularly enzymes and receptors that recognize amino acid-like substrates. Traditional high-throughput screening can be resource-intensive. In silico modeling offers a powerful, hypothesis-driven alternative to predict potential protein targets, elucidate binding modes, and guide the synthesis of more potent and selective derivatives. This guide establishes a validated workflow, integrating multiple computational techniques to build a comprehensive interaction profile for 5-MTMCA.

Foundational In Silico Methodologies: A Strategic Overview

The in silico investigation of a novel ligand like 5-MTMCA is not a single experiment but a multi-stage campaign. Each stage provides data that informs the next, creating a logical progression from broad, rapid screening to detailed, dynamic analysis.

-

Molecular Docking: This is the initial exploratory tool. It rapidly predicts the preferred binding pose of a ligand within a protein's active site and provides a score to estimate binding affinity.[1][2] Its primary utility is in virtual screening and hypothesis generation.

-

Molecular Dynamics (MD) Simulations: Where docking provides a static snapshot, MD simulations provide a dynamic movie.[3][4] By simulating the atomic movements of the protein-ligand complex over time, MD can assess the stability of a predicted binding pose, reveal the role of solvent, and allow for more rigorous binding free energy calculations.[1][4]

-

Pharmacophore Modeling: This method abstracts the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding.[5][6][7][8][9] A pharmacophore model derived from a stable 5-MTMCA binding pose can be used to screen vast chemical libraries for structurally diverse molecules that retain the same key interaction features.[8][9]

Caption: Integrated workflow for in silico analysis of a novel ligand.

Experimental Protocols: A Step-by-Step Technical Guide

This section details the protocols for each stage of the workflow. The trustworthiness of in silico results hinges on meticulous preparation and adherence to validated procedures.

System Preparation: The Foundation of Accuracy

Garbage in, garbage out. This axiom is paramount in molecular modeling. The initial structures of both the ligand (5-MTMCA) and the target protein must be chemically correct and energetically plausible.

Protocol 2.1.1: Ligand Preparation (5-MTMCA)

-

Obtain 2D Structure: Draw 5-Methylthiomorpholine-3-carboxylic acid using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

-

Convert to 3D: Use a tool like Open Babel to generate a 3D conformation from the 2D structure.

-

Determine Protonation State: This is a critical step. At a physiological pH of ~7.4, the carboxylic acid group will be deprotonated (carboxylate), and the secondary amine in the thiomorpholine ring will likely be protonated. This choice profoundly impacts the electrostatic interactions the ligand can form.

-

Generate Charges & Minimize: Use a force field (e.g., GAFF or MMFF94) and a charge calculation method (e.g., AM1-BCC) to assign partial atomic charges. Perform a brief energy minimization in a vacuum to relieve any steric strain in the initial 3D structure. The goal is to find a low-energy, stable conformation.

Protocol 2.1.2: Receptor Preparation

-

Select Target: Download the crystal structure of a chosen target protein from the Protein Data Bank (PDB). For this guide, a hypothetical amino acid processing enzyme will be assumed.

-

Clean the PDB File: Remove all non-essential components: co-crystallized ligands, ions, and most water molecules. Expert Insight: Retain specific water molecules known to mediate key interactions in the binding site, if any are documented.

-

Add Hydrogens & Repair Structure: PDB files often lack hydrogen atoms. Use software (e.g., HADDOCK, Schrodinger Maestro's Protein Preparation Wizard) to add hydrogens, assign correct bond orders, and fix any missing side chains or loops.

-

Assign Charges: Apply a standard protein force field (e.g., AMBER, CHARMM) to assign atomic charges to the protein residues.

-

Constrained Minimization: Perform a short, constrained energy minimization on the receptor. The heavy atoms of the protein backbone are typically restrained, allowing the newly added hydrogens and re-oriented side chains to relax and remove any steric clashes.

Molecular Docking: Identifying the Binding Hypothesis

This protocol uses AutoDock Vina, a widely-used, validated docking engine.[2]

Protocol 2.2.1: Docking 5-MTMCA with AutoDock Vina

-

Prepare Input Files: Convert the prepared ligand and receptor structures into the .pdbqt format required by Vina. This format includes atomic charges, atom types, and information about rotatable bonds in the ligand.

-

Define the Search Space: Identify the binding site. If a ligand is present in the original crystal structure, the choice is simple. Otherwise, use site prediction tools (e.g., CASTp, SiteMap). Define a 3D grid box that encompasses this entire site. Expert Insight: The box should be large enough to allow the ligand full rotational and translational freedom but not so large that it wastes computational time searching irrelevant space.

-

Configure and Run Docking: Set the exhaustiveness parameter, which controls the computational effort. A value of 8-16 is typically sufficient for initial screening. Execute the Vina command.

-

Analyze Results: Vina will output a set of binding poses ranked by a scoring function (in kcal/mol). This score is an estimation of binding affinity, most useful for relative comparison. Visualize the top-ranked poses using PyMOL or ChimeraX. Scrutinize the interactions (hydrogen bonds, salt bridges, hydrophobic contacts) to ensure they are chemically sensible.

Table 1: Example Docking Results Summary

| Rank | Vina Score (kcal/mol) | Key Interactions with 5-MTMCA | Interacting Residues |

| 1 | -9.2 | Salt bridge (carboxylate), H-bond (amine) | Arg145, Asp210 |

| 2 | -8.8 | H-bond (carboxylate), Hydrophobic (methylthio) | Ser180, Met214 |

| 3 | -8.5 | H-bond (amine), Pi-Sulfur | Tyr99, Trp142 |

Molecular Dynamics: Testing the Hypothesis

A high docking score is meaningless if the binding pose is unstable. MD simulations test the physical stability of the docked complex. This protocol uses GROMACS, a high-performance, open-source MD engine.

Caption: Detailed workflow for a protein-ligand Molecular Dynamics simulation.

Protocol 2.3.1: GROMACS Simulation of the 5-MTMCA Complex

-

System Building:

-

Topology Generation: Generate a GROMACS-compatible topology file for 5-MTMCA using a server like CGenFF or the Antechamber toolkit. This file defines all bond lengths, angles, dihedrals, and atomic charges according to the chosen force field.

-

Combine Topologies: Merge the protein and ligand topologies.

-

Define Simulation Box: Place the complex in the center of a simulation box (e.g., cubic or dodecahedron), ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

-

Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and approximate a physiological salt concentration (e.g., 0.15 M).

-

-

Simulation Execution:

-

Energy Minimization: Run a steep-descent energy minimization to relax the system and remove any bad contacts introduced during setup.

-

Equilibration (2 phases):

-

NVT Ensemble (Constant Volume, Temperature): Run a short simulation (e.g., 100-200 ps) with position restraints on the protein and ligand heavy atoms. This allows the water and ions to equilibrate around the fixed solute.

-

NPT Ensemble (Constant Pressure, Temperature): Run a longer simulation (e.g., 500-1000 ps) to allow the system's density to stabilize. The position restraints are typically maintained.

-

-

Production MD: Remove the position restraints and run the production simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).

-

-

Data Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand is not drifting out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Monitor the key interactions (hydrogen bonds, salt bridges) identified during docking. Are they stable throughout the simulation?

-

Conclusion: Synthesizing a Coherent Narrative

The successful completion of this workflow provides a multi-faceted view of 5-MTMCA's potential interactions. The docking results generate initial, testable hypotheses. The MD simulations validate (or invalidate) these hypotheses by assessing their structural and energetic stability in a dynamic, solvated environment. A binding pose that is both highly-ranked in docking and stable in a long-term MD simulation is a high-confidence prediction. This validated complex can then serve as the foundation for developing a pharmacophore model to discover new, chemically distinct molecules with the same desired biological activity, thereby accelerating the drug discovery pipeline.[5][8]

References

- Vertex AI Search. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions.

- ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.

- Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.

- Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.

- ACS Publications. (n.d.). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM.

- Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?

- ScienceDirect. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions.

- Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes.

- YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial.

- PubChem. (n.d.). 5-Methylthiomorpholine-3-carboxylic acid 1-oxide | C6H11NO3S | CID 12305351.

- PMC. (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs.

- PMC. (n.d.). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery.

- PMC. (n.d.). Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood.

- PMC. (n.d.). In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions.

Sources

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 2. Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nano-ntp.com [nano-ntp.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 8. fiveable.me [fiveable.me]

- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Assessment of 5-Methylthiomorpholine-3-carboxylic acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Methylthiomorpholine-3-carboxylic acid, a novel compound with uncharacterized biological activity. Recognizing that the specific molecular target is yet to be elucidated, this guide presents a systematic, multi-tiered approach to characterizing its efficacy. The protocols herein are designed to be self-validating, commencing with broad-spectrum cell viability assays to establish a therapeutic window, followed by detailed methodologies for target identification and validation, and culminating in the analysis of downstream cellular signaling pathways. This document emphasizes the rationale behind experimental choices, ensuring technical accuracy and field-proven insights for robust and reproducible results.

Introduction: Characterizing a Novel Chemical Entity

5-Methylthiomorpholine-3-carboxylic acid is a synthetic heterocyclic compound with potential for biological activity. As a novel chemical entity, its mechanism of action and specific cellular targets are currently unknown. The initial phase of in vitro characterization is therefore crucial for identifying its therapeutic potential and guiding further drug development efforts.

This application note outlines a logical workflow for the in-vitro characterization of 5-Methylthiomorpholine-3-carboxylic acid, starting with broad phenotypic screens and progressively narrowing the focus to specific molecular interactions and their functional consequences. This approach is designed to provide a comprehensive understanding of the compound's efficacy and to lay the groundwork for more advanced preclinical studies.

A Tiered Approach to In Vitro Efficacy Testing

A systematic approach is essential when the biological target of a compound is unknown. The proposed workflow begins with determining the compound's effect on cell viability to identify a suitable concentration range for subsequent, more specific assays.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Tier 3: Mechanistic and Functional Assays

Once a target has been identified and validated, the next step is to elucidate the compound's mechanism of action. For an enzyme inhibitor, this involves determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Protocol: Enzyme Kinetics to Determine Mode of Inhibition

This is achieved by measuring the enzyme's reaction rates at varying substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to visualize the mode of inhibition.

Tier 4: Downstream Signaling Pathway Analysis

If 5-Methylthiomorpholine-3-carboxylic acid is found to modulate a key signaling protein, it is important to investigate its effects on the downstream signaling cascade.

Principle of Pathway Analysis

Pathway analysis aims to identify how a compound's interaction with its primary target affects the broader network of molecular interactions within the cell. [1][2]This can be assessed by measuring changes in the expression or phosphorylation status of downstream proteins.

Protocol: Western Blotting for Phospho-Protein Analysis

Materials:

-

Cell line of interest

-

5-Methylthiomorpholine-3-carboxylic acid

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the compound for the desired time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and block non-specific binding sites.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of the downstream proteins of interest. Follow this with incubation with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on the signaling pathway.

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

The in vitro characterization of a novel compound like 5-Methylthiomorpholine-3-carboxylic acid requires a systematic and multi-faceted approach. The protocols outlined in this application note provide a robust framework for determining its cytotoxic profile, identifying its molecular target, and elucidating its mechanism of action. By following this tiered approach, researchers can efficiently and effectively assess the therapeutic potential of this and other novel chemical entities.

References

- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.).

- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).

- A review for cell-based screening methods in drug discovery - PMC. (n.d.).

- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.).

- Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6).

- The role of cell-based assays for drug discovery - News-Medical. (2024, February 1).

- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific. (n.d.).

- Cell Viability and Proliferation Assays - MilliporeSigma. (n.d.).

- The Complete Guide to Cell-Based Assays - SPT Labtech. (n.d.).

- Target Engagement Assays in Early Drug Discovery - PMC - NIH. (n.d.).

- A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8).

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).

- Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development - Infinix Bio. (2026, February 13).

- Target Engagement Assay Services - Concept Life Sciences. (n.d.).

- Small Molecule Inhibitors Selection Guide - Biomol Blog. (2020, September 20).

- In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.).

- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, June 4).

- Pathway analysis - Wikipedia. (n.d.).

- In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (2024, April 8).

- Preclinical Studies: IC-50 Testing - Altogen Labs. (n.d.).

- Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1).

- How to calculate IC50 - Science Gateway. (n.d.).

- Guidelines for accurate EC50/IC50 estimation - PubMed. (2011, March 15).

- Downstream analysis of transcriptomic data. (n.d.).

- What is the correct protocol for determining IC50 and CC50 of a drug? | ResearchGate. (2024, September 4).

- Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening | Journal of Medicinal Chemistry - ACS Publications. (2022, February 10).

- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14).

- In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy? | ResearchGate. (2019, April 10).

- Signaling Pathway Analysis and Downstream Genes Associated with Disease Resistance Mediated by GmSRC7 - PMC. (2026, January 21).

- Pathway Analysis: State of the Art - Frontiers. (2015, December 17).

- Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed - NIH. (n.d.).

- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018, September 21).

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (n.d.).

- In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin‐8‐yl 4‐methyl‐3‐(morpholine‐4‐sul. (2022, October 6).

- Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem - NIH. (n.d.).

- R-Thiomorpholine-3-carboxylic acid - Chem-Impex. (n.d.).

- Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - MDPI. (1989, December 11).

- 14226-95-0|6-Methyl-5-oxothiomorpholine-3-carboxylic acid|BLD Pharm. (n.d.).

- 5-Oxo-thiomorpholine-3-carboxylic acid - Oakwood Chemical. (n.d.).

Sources

Application Note: Cell-Based Assay Development for 5-Methylthiomorpholine-3-carboxylic Acid Scaffolds

Strategic Overview

5-Methylthiomorpholine-3-carboxylic acid (5-MTM-3-CA) represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and specific stereochemistry make it an ideal bioisostere for proline or pipecolic acid. Historically, this core has been pivotal in the design of Matrix Metalloproteinase (MMP) inhibitors and TNF-

However, working with this scaffold presents a unique dichotomy that this guide addresses:

-

Therapeutic Potential: Derivatives (particularly hydroxamates and sulfonamides) are potent metalloprotease inhibitors.

-

Toxicological Liability: The free acid form can act as a substrate for L-amino acid oxidase (L-AAO) , leading to nephrotoxicity via oxidative deamination.

Therefore, a robust screening cascade must not only identify functional potency (TACE inhibition) but also filter out metabolic liabilities. This guide outlines a self-validating workflow to screen libraries built upon the 5-MTM-3-CA scaffold.

Screening Workflow Visualization

The following diagram illustrates the critical path from compound handling to target validation. Note the early "Safety Gate" designed to flag oxidative instability.

Caption: Hierarchical screening cascade prioritizing chemical stability and metabolic safety before functional potency.

Pre-Assay Considerations: The Sulfur Challenge

Expert Insight: The thioether sulfur in position 1 is susceptible to oxidation. Spontaneous oxidation to the sulfoxide (

-

Storage: Store dry powder at -20°C under argon.

-

Solubilization: Dissolve in anhydrous DMSO. Avoid freeze-thaw cycles.

-